Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
Overview
Description
“Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate” is a chemical compound with the CAS Number: 1408074-63-4 . It has a molecular weight of 200.62 and its IUPAC name is methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClN2O2/c1-5-3-6 (4-7 (12)13-2)10-11-8 (5)9/h3H,4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid, semi-solid, or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Nucleophilic Displacement Reactions : A study by Adembri et al. (1976) explored the reactivity of a similar compound, Methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles. It was found that only the chlorine atom at position 6 was displaced with hydrazine, while both chlorine atoms were displaced with diluted hydrochloric acid, revealing insights into the reactivity of such compounds (Adembri, Sio, Nesi, & Scotton, 1976).
Corrosion Inhibition : Ghazoui et al. (2017) studied a related compound, Ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid. Their findings suggest this compound acts as a mixed inhibitor, significantly reducing corrosion (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).
Structural Analysis and Synthesis : Sallam et al. (2021) synthesized and analyzed the structure of a compound with a similar pyridazine analog, demonstrating its pharmaceutical importance. The compound was elucidated using various spectroscopic techniques and X-ray diffraction, highlighting the structural versatility of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Analgesic and Anti-inflammatory Activity : A study by Duendar et al. (2007) synthesized derivatives of a similar compound, Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate, and tested them for analgesic and anti-inflammatory activities. The compounds showed significant activity without gastric ulcerogenic effects (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Catecholase Activity Investigation : Research by Saddik et al. (2012) investigated the catecholase activity of pyridazinone- and thiopyridazinone-based ligands, including derivatives similar to Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate. This study demonstrates the compound's potential in mimicking microorganism activities in oxygen activation (Saddik, Abrigach, Benchat, El Kadiri, Hammouti, & Touzani, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H313, H315, H320, indicating that it may be harmful if swallowed, may be harmful in contact with skin, causes skin irritation, and causes eye irritation . Precautionary statements include P202, P261, P280, P304, P305, P338, P340, P351, suggesting measures to prevent exposure and manage risks .
Properties
IUPAC Name |
methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-6(4-7(12)13-2)10-11-8(5)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPBLHBBWSDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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